molecular formula C18H21N3O2 B2586511 6-(3,4-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one CAS No. 899990-89-7

6-(3,4-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

Cat. No. B2586511
M. Wt: 311.385
InChI Key: DQXHGONEPFWWKD-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of pyridazinone derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Novel Complex Synthesis

The synthesis of new chemical complexes derived from pyridazinone derivatives indicates progress in understanding the structural characteristics and reactivity of these compounds. For example, the creation of a mononuclear Re(I) complex from pyrroline-pyrazolyl-pyridazine derivatives showcases the intricate chemistry possible with pyridazinone structures, suggesting applications in catalysis and materials science (Saldías et al., 2020).

Antimicrobial and Antioxidant Activities

Research into pyridine and fused pyridine derivatives, starting from hydrazinyl pyridine carbonitriles, has uncovered compounds with significant antimicrobial and antioxidant activities. These findings highlight the potential for pyridazinone derivatives in developing new therapeutic agents (Flefel et al., 2018).

Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of pyridin-2-yl and diarylpyridin-2-yl benzothiazines underscores the utility of pyridazinone derivatives in facilitating efficient and rapid synthetic methodologies, potentially applicable in pharmaceutical and organic chemistry (Ashok et al., 2006).

Molecular Docking and In Vitro Screening

The utilization of pyridazinone derivatives for molecular docking and in vitro screening towards specific protein targets reveals their potential in the design and discovery of new drugs with targeted biological activities. Such studies are crucial in medicinal chemistry for identifying promising lead compounds (Flefel et al., 2018).

Antioxidant Activity

The synthesis of selenolo[2,3-b]pyridine derivatives and their evaluation for antioxidant activity demonstrates the potential health and therapeutic benefits of pyridazinone-related compounds. These findings suggest avenues for the development of novel antioxidants (Zaki et al., 2017).

properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-5-6-15(11-14(13)2)16-7-8-17(22)21(19-16)12-18(23)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXHGONEPFWWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one

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